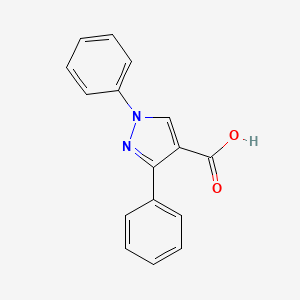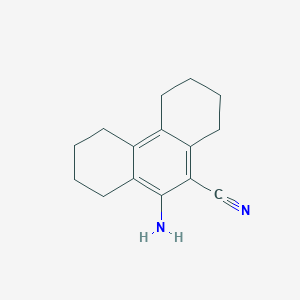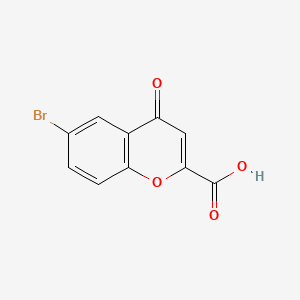
6-Bromochromone-2-carboxylic acid
Overview
Description
6-Bromochromone-2-carboxylic acid is a compound that has been studied for its potential applications in various fields, including medicinal chemistry and analytical chemistry. It is a derivative of chromone, a bicyclic compound with a benzopyranone structure, which is known for its diverse biological activities. The bromine atom at the 6-position and the carboxylic acid group at the 2-position are key functional groups that can influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of bromochromone derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of related compounds, such as 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, involves tritium labeling, methylation, and ester hydrolysis . Another example is the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which employs a regioselective strategy to direct the bromine substituent . These methods highlight the importance of regioselectivity and the use of protective groups in the synthesis of bromochromone derivatives.
Molecular Structure Analysis
The molecular structure of bromochromone derivatives is characterized by the presence of a chromone core, which is a bicyclic system consisting of a benzene ring fused to a pyranone ring. The addition of a bromine atom and other substituents can significantly alter the electronic properties of the molecule. Studies on related compounds, such as 2-amino 6-bromo 3-formylchromone, have employed quantum mechanical methods to analyze the conformations, vibrational spectra, and molecular orbitals, providing insights into the electronic structure and reactivity .
Chemical Reactions Analysis
Bromochromone derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, while the carboxylic acid group can be involved in esterification and amidation reactions. For example, the synthesis of fluorescent derivatives for high-performance liquid chromatography (HPLC) analysis of carboxylic acids demonstrates the reactivity of the carboxylic acid moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromochromone-2-carboxylic acid are influenced by its molecular structure. The presence of the bromine atom and the carboxylic acid group can affect the compound's solubility, boiling point, melting point, and stability. These properties are crucial for the compound's applications in analytical chemistry, such as in the development of fluorescent labeling reagents for HPLC . Additionally, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are important for understanding the compound's potential interactions with biological targets .
Scientific Research Applications
- Scientific Field: Medicinal Chemistry
- Summary of the Application: 6-Bromochromone-2-carboxylic acid is used in the synthesis of chromone-based multitarget-directed ligands . These ligands have potential applications in drug discovery programs .
- Methods of Application: The compound was synthesized using a microwave-assisted process . The reaction was optimized by varying parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time .
- Results or Outcomes: The yield of the reaction was improved to 87% . The new synthetic route is versatile as several chromone-2-carboxylic acids were obtained with good yields . The reaction is safe, cost-effective, fast, and robust, and can be used in the development of concise and diversity-oriented libraries based on the chromone scaffold .
Safety And Hazards
Future Directions
The new synthetic route for 6-Bromochromone-2-carboxylic acid is versatile as several chromone-2-carboxylic acids were obtained with good yields . This reaction is safe, cost-effective, fast, and robust, and can be used in the development of concise and diversity-oriented libraries based on the chromone scaffold . This study can be seen as a step forward to speed up the discovery of chromone-based multitarget-directed ligands .
properties
IUPAC Name |
6-bromo-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBZDBNPXSVVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromochromone-2-carboxylic acid | |
CAS RN |
51484-06-1 | |
| Record name | 6-Bromochromone-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



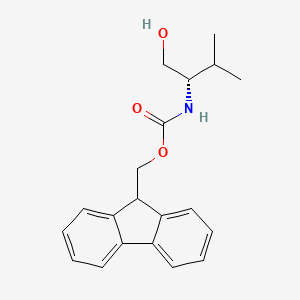
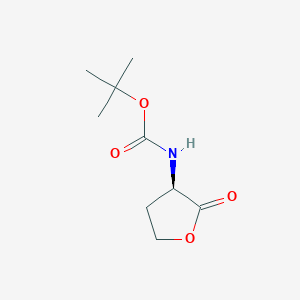
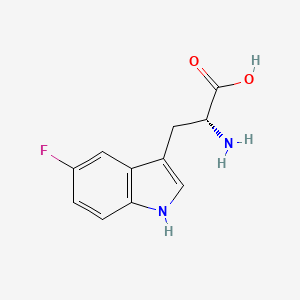
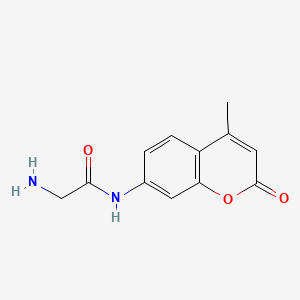
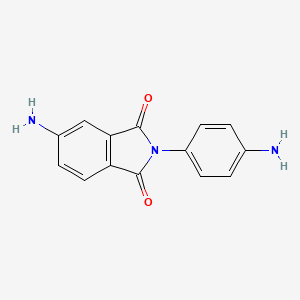
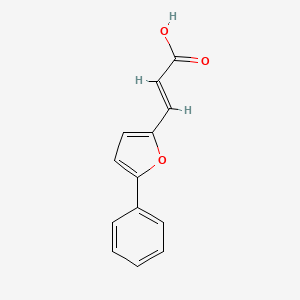
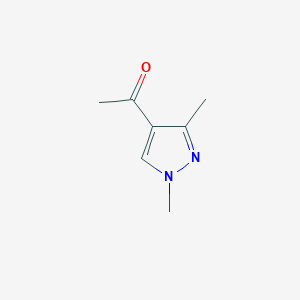
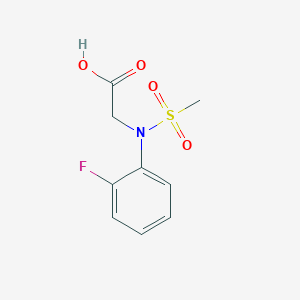
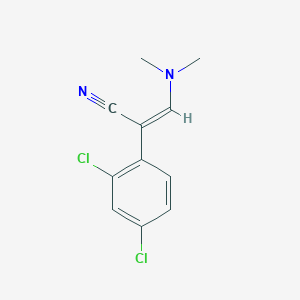
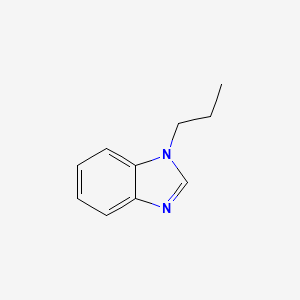
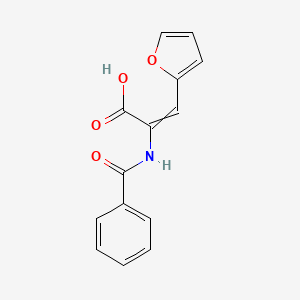
![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)
